Methoxy-d3-benzene

Overview

Description

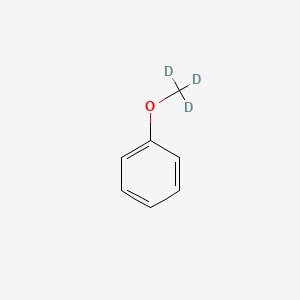

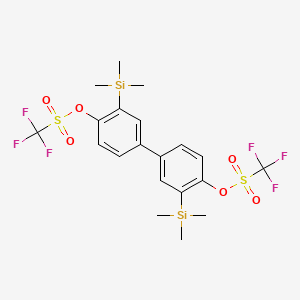

Methoxy-d3-benzene, also known as Anisole-(methyl-d3), is a compound with the linear formula C6H5OCD3 . It is a derivative of Anisole or methoxybenzene, which is an organic compound with the formula CH3OC6H5 . Anisole is a colorless liquid with a smell reminiscent of anise seed .

Synthesis Analysis

Methoxybenzene, or Anisole, is mainly made synthetically and is a precursor to other synthetic compounds . In the Williamson ether synthesis, sodium phenoxide is coupled with a methyl halide to produce anisole . Methylation of sodium phenoxide, either using dimethyl sulphate or methyl chloride, is the first step in the production of anisole .

Molecular Structure Analysis

The molecular weight of this compound is 111.16 . The molecular formula of Anisole, commonly known as methoxybenzene, is CH3OC6H5 .

Chemical Reactions Analysis

The first-step reaction mechanisms of d3-methoxy (OCD3) species on H-ZSM-5 zeolite with benzene and cyclohexane were directly observed by infrared (IR) spectroscopy . Only toluene was produced in the gas phase at the beginning, simultaneous with the consumption of methoxy species on the surface at 473 K .

Physical And Chemical Properties Analysis

Anisole, commonly known as methoxybenzene, does not have an odor, but it has the appearance of anise seed, and some of its derivatives are utilized in fragrances, both natural and artificial . In its chemical form, methoxybenzene is represented by the formula C6H5OCH3, and its relative density is 0.996 .

Scientific Research Applications

Reactions with Benzene and Cyclohexane

Methoxy-d3-benzene, or d3-methoxy species, shows significant reactions when combined with benzene and cyclohexane over H-ZSM-5 zeolites. In these reactions, only toluene was produced in the gas phase at the beginning, with simultaneous consumption of methoxy species on the surface. These reactions suggest different methylation mechanisms of methoxy species with benzene as compared to cyclohexane and light olefins, indicating diverse chemical behaviors and applications in catalysis and synthesis (Kondo et al., 2015).

Synthesis of Pillar[5]arenes

This compound plays a role in the catalytic cyclocondensation process to produce pillar[5]arenes. This process involves a regioisomeric mixture of pillar[5]arenes synthesized with high yield, demonstrating the compound's utility in the synthesis of complex organic structures and potential applications in host-guest chemistry (Kou et al., 2010).

Aromatic Oxidation Reactions

This compound is involved in aromatic oxidation reactions catalyzed by Cytochrome P450 enzymes. Its use as a model for understanding these reactions helps in predicting activation energies and understanding the mechanisms of enzyme-catalyzed reactions. This has implications in drug metabolism and the synthesis of pharmaceutical compounds (Shaik et al., 2011).

Thermochemistry of Lignin Building Blocks

Methoxy-substituted benzenes, which include this compound, are studied for their thermochemical properties. These studies are crucial in understanding the energetics of molecules appearing in reaction products of lignin transformations, which is significant in the context of biofuel production and the valorization of biomass (Verevkin et al., 2021).

Photochemical Properties

In the field of photochemistry, this compound derivatives have been studied for their optical and electrochemical properties. Such studies reveal insights into the behavior of these compounds under various light conditions, which is relevant in the development of fluorescent materials and photo-switchable molecules (Pu et al., 2010).

Mechanism of Action

Target of Action

Methoxy-d3-benzene, also known as trideuteriomethoxybenzene, is a derivative of benzene. It primarily targets the aromatic ring structure of benzene . The methoxy group, which consists of a methyl group bound to oxygen, is the functional group in this compound .

Mode of Action

The mode of action of this compound involves its interaction with the benzene ring. The methoxy group is an electron-donating group when it is at the para position on the benzene ring, but it acts as an electron-withdrawing group if it is at the meta position . This interaction results in changes in the electron density on the benzene ring, which can influence the reactivity of the benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the reactions of methoxy species with benzene. For instance, the first-step reaction mechanisms of d3-methoxy species on H-ZSM-5 zeolite with benzene were directly observed by infrared spectroscopy .

Pharmacokinetics

The reactivity of the methoxy group with the benzene ring could potentially influence these properties .

Result of Action

The result of this compound’s action is primarily the modification of the benzene ring’s reactivity. This can lead to changes in the chemical behavior of the benzene ring, influencing its interactions with other compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of different methylation mechanisms of methoxy species is confirmed; the CD3 unit reacted with benzene as in the cases of amines and dimethyl ether, but the CD2 unit reacted with cyclohexane and light olefins, leaving one of the deuterium atoms on the zeolite . Therefore, the specific environment in which this compound is present can significantly impact its action, efficacy, and stability.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Methoxy-d3-benzene plays a significant role in biochemical reactions, particularly in studies involving isotopic labeling. It interacts with various enzymes and proteins, facilitating the study of metabolic pathways and reaction mechanisms. For instance, this compound can be used to trace the incorporation of deuterium into different biomolecules, helping to elucidate enzyme-catalyzed processes and protein-ligand interactions. The nature of these interactions often involves the formation of transient complexes, which can be analyzed using spectroscopic methods .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can involve enzyme inhibition or activation, depending on the context of the biochemical reaction. For example, this compound can act as a competitive inhibitor for certain enzymes, binding to the active site and preventing substrate access. Alternatively, it can enhance enzyme activity by stabilizing the enzyme-substrate complex. Changes in gene expression induced by this compound are often mediated through its interaction with transcriptional regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can have distinct biochemical activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, including changes in enzyme expression and metabolic adaptation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects at high doses include alterations in liver enzyme activity, changes in metabolic profiles, and potential toxicity to specific organs .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 isoenzymes. These interactions lead to the hydroxylation of the methoxy group, resulting in the formation of hydroxy metabolites. These metabolites can further participate in conjugation reactions, enhancing their solubility and facilitating excretion. The metabolic flux and levels of metabolites are influenced by the presence of this compound, which can alter the overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments are influenced by its chemical properties and interactions with cellular components. These factors determine its bioavailability and effectiveness in biochemical studies .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. These localization patterns are crucial for understanding the compound’s role in cellular physiology .

properties

IUPAC Name |

trideuteriomethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOXTESZEPMUJZ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480546 | |

| Record name | Methoxy-d3-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4019-63-0 | |

| Record name | Methoxy-d3-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4019-63-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper mentions an "intramolecular kinetic isotope effect" observed when studying Methoxy-d3-benzene. What does this mean and why is it significant?

A1: The observed intramolecular kinetic isotope effect of 3.4 during the O-demethylation of this compound with rabbit liver microsomes [] signifies that breaking the carbon-hydrogen bond adjacent to the deuterium atoms is a rate-limiting step in the enzymatic reaction. This effect arises from the mass difference between deuterium and hydrogen, with the heavier deuterium leading to a slower reaction rate. This finding provides valuable insight into the mechanism of O-demethylation by cytochrome P450 enzymes, suggesting that C-H bond cleavage is a crucial step in the process.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1280882.png)